molecular formula C6H5N3O B7853632 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B7853632
M. Wt: 135.12 g/mol
InChI Key: VYEHSYWBLDTUHX-UHFFFAOYSA-N
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Description

It is recognized for its unique chemical structure and biological activity, making it a subject of interest in medical, environmental, and industrial research.

Preparation Methods

The synthesis of 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves specific reaction conditions and reagents. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of high-purity reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired chemical transformations.

    Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures.

Chemical Reactions Analysis

1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the compound with other groups, often using catalysts and specific reaction conditions.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.

    Biology: In biological research, this compound is used to investigate its effects on cell function and signal transduction pathways.

    Medicine: The compound has potential therapeutic applications, including its use in the development of new drugs and treatments for various diseases.

    Industry: In industrial research, this compound is used to develop new materials and products with specific properties.

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cell function and signal transduction pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Some similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530.

    Uniqueness: this compound is unique due to its specific chemical structure and the range of biological activities it exhibits.

Properties

IUPAC Name

1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEHSYWBLDTUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C(=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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